4-Nitronicotinic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitronicotinic acid can be synthesized through several methods. One common method involves the nitration of nicotinic acid. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality.

化学反应分析

Types of Reactions: 4-Nitronicotinic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 4-Aminonicotinic acid.

Substitution: Various substituted nicotinic acid derivatives.

Oxidation: Oxidized nitro derivatives.

科学研究应用

Pharmaceutical Applications

1. Drug Development:

4-Nitronicotinic acid has been explored as a lead compound in drug development, particularly for its potential therapeutic effects. Research indicates that derivatives of this compound can exhibit anti-inflammatory and antimicrobial properties. For instance, a study highlighted the synthesis of 1-piperazine indole hybrids with nicotinic acid analogs, demonstrating promising pharmacokinetic profiles .

2. Antioxidant Properties:

The compound has shown potential as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases. Studies have indicated that derivatives of this compound can scavenge free radicals effectively, suggesting their utility in formulations aimed at reducing oxidative damage .

3. Neuroprotective Effects:

Research has also indicated that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to its ability to modulate nicotinic acetylcholine receptors, which play a crucial role in cognitive functions .

Agricultural Applications

1. Agrochemical Intermediates:

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. It is utilized in developing pesticides and herbicides that target specific pests while minimizing environmental impact. The compound's structural features allow for modifications that enhance the efficacy of agrochemical products .

2. Fertilizer Additives:

The compound can also be incorporated into fertilizers to improve nutrient uptake in plants. Its role as a growth stimulant has been documented, contributing to increased crop yield and quality .

Materials Science Applications

1. Electroplating:

In materials science, this compound is employed as a brightener additive in electroplating baths. It enhances the deposition quality of metals like zinc and cadmium, leading to smoother and more uniform coatings . This application is crucial in industries where surface finish quality is paramount.

2. Synthesis of Functional Materials:

The compound is also used in the synthesis of functional materials such as polymers and nanomaterials. Its ability to act as a building block for complex organic structures makes it valuable in advanced material applications .

Case Studies

作用机制

The mechanism of action of 4-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 4-Nitro-3-pyridinecarboxylic acid

- Molecular Formula : C₆H₄N₂O₄

- Molecular Weight : 168.108 g/mol

- CAS Registry Number : 100367-58-6

- ChemSpider ID : 2043629

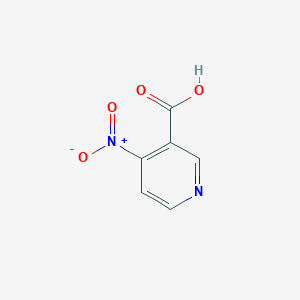

Structural Features: 4-Nitronicotinic acid consists of a pyridine ring substituted with a nitro (-NO₂) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position. The electron-withdrawing nitro group significantly influences the compound’s acidity, solubility, and reactivity .

Nitro-substituted pyridine derivatives are also intermediates in synthesizing ligands for metal complexes and enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₄N₂O₄ | 168.11 | 100367-58-6 | 4-NO₂, 3-COOH |

| This compound N-oxide | C₆H₄N₂O₅ | 184.11 | 1078-05-3 | 4-NO₂, 3-COOH, N-oxide |

| 4-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | 3222-47-7 | 4-CH₃, 3-COOH |

| 4-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 3167-49-5 | 4-NH₂, 3-COOH |

| 4-Nitroisophthalic acid | C₈H₅NO₆ | 211.13 | 610-35-9 | 4-NO₂, 1,3-COOH |

Key Comparisons :

Reactivity and Acidity :

- The nitro group in this compound enhances acidity (pKa ~1.5–2.0) compared to 4-methylnicotinic acid (pKa ~4.5) due to its electron-withdrawing nature .

- This compound N-oxide exhibits reduced basicity compared to the parent compound, as the N-oxide group delocalizes electron density .

Synthetic Routes: this compound: Synthesized via nitration of 3-pyridinecarboxylic acid under controlled conditions . this compound N-oxide: Produced by oxidizing 3-methyl-4-nitropyridine-N-oxide, yielding ~65% product . 4-Nitroisophthalic acid: Obtained via direct nitration of isophthalic acid, often requiring harsh conditions (e.g., HNO₃/H₂SO₄) .

Pharmacological Potential: 4-Methylnicotinic acid: Used in synthesizing nicotinamide adenine dinucleotide (NAD⁺) analogs for enzyme inhibition studies . 4-Aminonicotinic acid: Serves as a precursor for antiviral and anticancer agents due to its nucleophilic amino group . this compound: Limited bioactivity data, but nitro groups in related compounds (e.g., 4-nitrobenzoic acid) are associated with antimicrobial properties .

Toxicity and Safety :

生物活性

4-Nitronicotinic acid (4-NOA), a nitro derivative of nicotinic acid, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 168.11 g/mol

- CAS Number : 100367-58-6

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its biological activity is largely attributed to the presence of the nitro group, which influences its interactions with biomolecules.

Antimicrobial Activity

Research indicates that 4-NOA has significant antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism may involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and inhibit growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

Antitumor Activity

4-NOA has shown promise in cancer research, particularly for its cytotoxic effects against certain cancer cell lines. Its ability to induce DNA damage is notable, raising questions about its potential as an anticancer agent. Studies have demonstrated that 4-NOA can inhibit cell proliferation in various cancer models.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating nitric oxide (NO) signaling pathways. Nitric oxide plays a crucial role in inflammation and immune response. By acting as an NO donor, 4-NOA can enhance vasodilation and reduce inflammation in tissues.

The biological activity of 4-NOA is primarily mediated through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular macromolecules, leading to:

- Protein Modulation : The nitro group can influence protein function by modifying amino acid residues.

- DNA Interaction : The compound has been shown to induce DNA strand breaks, potentially leading to mutagenic effects.

- Enzyme Inhibition : 4-NOA may inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Case Studies

- Antimicrobial Efficacy : A study reported that 4-NOA effectively inhibited the growth of S. aureus and P. aeruginosa at concentrations lower than those required for many conventional antibiotics. This suggests potential for development as a new antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies demonstrated that 4-NOA induced apoptosis in breast cancer cell lines through ROS generation and subsequent DNA damage.

- Inflammation Model : In animal models of inflammation, administration of 4-NOA resulted in reduced swelling and pain due to its NO-donating properties, indicating therapeutic potential for inflammatory diseases.

Safety Profile

While the biological activities of 4-NOA are promising, safety concerns must be addressed. Its capacity to induce DNA damage necessitates careful evaluation in preclinical studies to assess mutagenicity and long-term effects.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Nitronicotinic acid in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Emergency measures for skin/eye contact include immediate flushing with water for 15 minutes, followed by medical evaluation. Storage should be in sealed containers away from oxidizers, with regular checks for degradation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) can resolve atomic arrangements. Ensure calibration with certified reference materials and report retention times/spectral peaks with precision .

Q. How can researchers validate synthetic pathways for this compound to ensure reproducibility?

Document reaction conditions (temperature, solvent, catalyst) in detail, and include step-by-step purification methods (e.g., recrystallization, column chromatography). Purity should be confirmed via melting point analysis and comparative TLC against known standards. Replicate experiments across multiple batches to identify variability sources .

Advanced Research Questions

Q. What experimental design principles apply to studying the thermal decomposition kinetics of this compound?

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂, O₂). Vary heating rates to calculate activation energy via the Kissinger method. Include inert reference materials to calibrate instruments. Statistical analysis of triplicate runs is critical to address data scatter .

Q. How can discrepancies in the reported solubility of this compound across solvents be resolved?

Conduct systematic solubility tests using the shake-flask method at fixed temperatures (e.g., 25°C ± 0.5°C). Quantify solubility via UV-Vis spectroscopy or gravimetric analysis. Compare results with literature values, noting solvent purity and measurement techniques. Apply Hansen solubility parameters to rationalize outliers .

Q. What computational strategies improve the accuracy of electronic property predictions for this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) reliably model nitro group effects on electron distribution. Include solvent effects via implicit models (e.g., PCM). Validate computational results against experimental UV-Vis and cyclic voltammetry data .

Q. How should researchers design a mechanistic study to explore this compound’s reactivity in nucleophilic substitution reactions?

Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Monitor reactions in situ via FT-IR or Raman spectroscopy. Compare reactivity under acidic vs. basic conditions, and use isotopic labeling (e.g., ¹⁵N) to track nitro group behavior .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing contradictory bioactivity data for this compound derivatives?

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay conditions, cell lines). Use Bland-Altman plots to assess inter-laboratory variability. Meta-analysis of published datasets with standardized effect sizes can reconcile discrepancies .

Q. How should researchers structure a publication to highlight novel findings on this compound’s catalytic applications?

Follow IMRAD format with detailed experimental sections, including raw data in supplementary materials. Use tables to compare catalytic efficiency (e.g., turnover frequency, yield) against existing systems. Discuss mechanistic insights using Schematik diagrams and free energy profiles .

属性

IUPAC Name |

4-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXUFXWKAMQHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376585 | |

| Record name | 4-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-58-6 | |

| Record name | 4-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。